molecular formula C8H9N5O2 B1348683 Ethyl 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 92673-40-0

Ethyl 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B1348683
CAS RN: 92673-40-0
M. Wt: 207.19 g/mol
InChI Key: WXSXMQHHGMMINY-UHFFFAOYSA-N
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Description

Ethyl 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound with the molecular formula C8H9N5O2 . It has a molecular weight of 207.19 . The compound is part of the [1,2,4]triazolo[1,5-a]pyrimidine class of compounds .


Synthesis Analysis

The synthesis of triazole-pyrimidine hybrids has been reported in the literature . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .


Molecular Structure Analysis

The InChI code for Ethyl 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is 1S/C8H9N5O2/c1-2-15-7(14)5-3-10-8-11-4-12-13(8)6(5)9/h3-4H,2,9H2,1H3 . This code provides a specific description of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate are not detailed in the search results, the compound is part of a class of compounds that have been synthesized via reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .


Physical And Chemical Properties Analysis

Ethyl 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a solid compound with a melting point of 218°C . It has a molecular weight of 207.19 . The compound should be stored at a temperature of 28°C .

Scientific Research Applications

Application 1: Neuroprotective and Anti-neuroinflammatory Agents

  • Summary of the Application: This compound has been studied for its potential as a neuroprotective and anti-neuroinflammatory agent. It’s particularly relevant for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
  • Methods of Application: A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. Their neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
  • Results or Outcomes: The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. Among the 14 synthesized compounds, several showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Application 2: Development of Agrobactericides

  • Summary of the Application: This compound has been studied for its potential use in the development of agrobactericides . Agrobactericides are substances used to control or suppress harmful bacteria in agricultural settings.
  • Methods of Application: The study involved the design and synthesis of 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolin-4-one derivatives . The synthesized compounds were then tested for their antimicrobial activity.
  • Results or Outcomes: The study suggested that these derivatives could be promising lead compounds for the development of more efficient agrobactericides .

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for research on Ethyl 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and related compounds could involve further exploration of their potential neuroprotective and anti-inflammatory properties . Additionally, the development of more potent and efficacious anticancer drugs with pyrimidine scaffold could be a promising direction .

properties

IUPAC Name

ethyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2/c1-2-15-7(14)5-3-10-8-11-4-12-13(8)6(5)9/h3-4H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSXMQHHGMMINY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=NC=N2)N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359587
Record name ethyl 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788958
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

CAS RN

92673-40-0
Record name ethyl 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Alnajjar, MM Abdelkhalik, MA Raslan… - Journal of …, 2018 - Wiley Online Library
A diversity of new 7‐substituted[1,2,4]triazolo[1,5‐a]pyrimidine and 6‐substituted[1,2,4]triazolo[1,5‐a]pyrimidine‐7‐amine derivatives has been synthesized via reaction of 3‐amino‐[1,2,…
Number of citations: 14 onlinelibrary.wiley.com
Y Fatmawati, S Sandrina, RN Aina… - Journal of Biological …, 2022 - pagepressjournals.org
Enhalus acoroides have potential to inhibit the α-glucosidase enzyme and as an antidiabetic drug. Twenty-seven phytochemical compounds of seagrass (E. acoroides) were analyzed …
Number of citations: 1 www.pagepressjournals.org
DW Suwandi, N Wahyuni - Jurnal Farmamedika …, 2023 - ejournal.sttif.ac.id
Inflamasi merupakan salah satu respon imun bawaan yang berperan dalam sistem pertahanan terhadap senyawa asing. Dalam penelitian terdahulu telah diketahui bahwa ekstrak …
Number of citations: 0 ejournal.sttif.ac.id

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